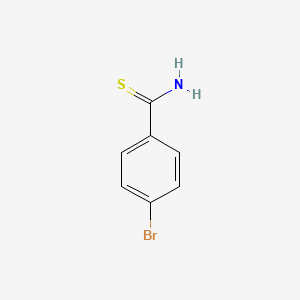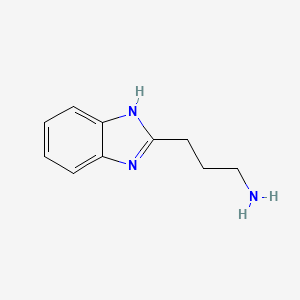
1H-苯并咪唑-2-丙胺
描述
1H-Benzimidazole-2-propanamine is a chemical compound with the molecular formula C10H13N3 . It is a type of benzimidazole, a class of heterocyclic compounds that are known for their wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives have been synthesized through various methods. One common method involves the condensation between 1,2-benzenediamine and aldehydes . Other novel methods have also been developed . A series of new benzimidazolyl-2-hydrazones were synthesized, bearing hydroxyl- and methoxy-groups .
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazole-2-propanamine involves a benzimidazole core with a propanamine group attached . Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined .
Chemical Reactions Analysis
Benzimidazole derivatives are versatile nitrogen-containing heterocyclic compounds known for their wide range of biological and pharmacological activities . They have variable sites like position 2 and 5 which can be suitably modified to yield potent therapeutic agents .
科学研究应用
药理活性
苯并咪唑衍生物,包括 1H-苯并咪唑-2-丙胺,在多种临床情况下作为化学治疗剂具有重要意义 . 它们具有广泛的药理特性,从常见的抗菌作用到世界上最具毒性的疾病 .
抗寄生虫和抗氧化活性
新的 1H-苯并咪唑-2-基腙已显示出抗寄生虫和抗氧化活性的结合 . 它们已被发现比临床使用的驱虫药阿苯达唑和伊维菌素更有效 .
微管聚合
含有新型 2-(2-苯烷基)-1H-苯并[d]咪唑的化合物表现出突出的抗结核活性 . 这表明其在治疗结核病方面具有潜在的应用价值。
金属有机框架 (MOFs)
基于 1, 3, 5-三(1H-苯并[d]咪唑-2-基)苯的 MOFs 表现出优异的 CO2 吸附能力 . 这表明其在碳捕集和储存方面具有潜在的应用价值。
Syk 抑制
已发现一系列新型的 3-(1H-苯并[d]咪唑-2-基)-1H-吡唑-4-胺 Syk 抑制剂 . 这些抑制剂对 Syk 酶表现出优异的抑制活性,表明其在治疗自身免疫性疾病和癌症方面具有潜在的应用价值。
细胞毒性
基于喹啉-苯并咪唑杂化支架的 1,2,3-三唑衍生物对一组 NCI-60 人类癌细胞系表现出优异的细胞毒性 . 这表明其在癌症治疗方面具有潜在的应用价值。
群体感应抑制
基于 1H-苯并[d]咪唑的化合物已成功用于在 PqsR 水平上药理学阻断 AQ 信号接收 . 这导致 pqsA-lux 基因转录减少,最终导致发光读数降低 , 表明其在治疗细菌感染方面具有潜在的应用价值。
作用机制
Target of Action
1H-Benzimidazole-2-propanamine, also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, has been found to exhibit antiparasitic and antioxidant activities . The primary targets of this compound are the parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are known to induce oxidative stress in the infected host .
Mode of Action
The mode of action of 1H-Benzimidazole-2-propanamine involves its interaction with the parasites. It has been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin . The compound has been shown to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . Biochemical studies support the idea of an anti-microtubule mode of action of benzimidazole compounds .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress induced by the parasites. The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
The result of the compound’s action is the eradication of the parasitic larvae, leading to the alleviation of the parasitic infection . Additionally, it exhibits antioxidant activity, which can help mitigate the oxidative stress induced by the parasites .
Action Environment
The action of 1H-Benzimidazole-2-propanamine can be influenced by various environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro at a temperature of 37°C . .
未来方向
Benzimidazole and its derivatives have shown promise in the field of cancer therapeutics . They have been used in the development of new classes of anticancer drugs . The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its remarkable medicinal and pharmacological properties .
属性
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVSXDQPGNMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364861 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42784-26-9 | |
| Record name | 1H-Benzimidazole-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1270932.png)
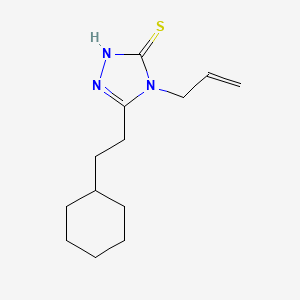

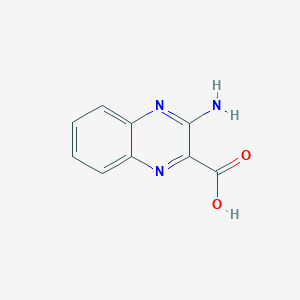

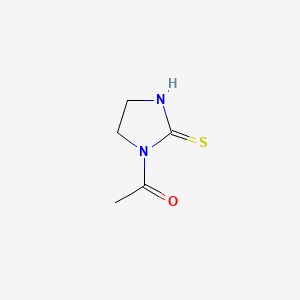
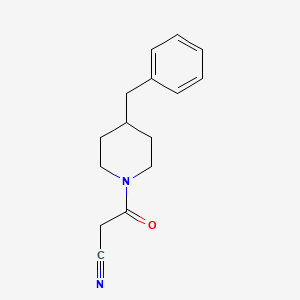


![[(6-amino-9H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B1270955.png)

